5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is a chemical compound with the molecular formula C14H10BrNO2S It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs The compound is known for its unique structure, which includes a bromine atom and a phenylsulfonyl group attached to an azaindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 1-(phenylsulfonyl)-6-azaindole. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted azaindoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound’s bromine and phenylsulfonyl groups play crucial roles in its reactivity and binding affinity. It can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1-(phenylsulfonyl)-1H-indole
- 5-Bromo-1-(phenylsulfonyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its azaindole core, which imparts distinct chemical and biological properties compared to other indole derivatives
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromopyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCQAYHYLHDCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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